8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione belongs to the 3,7-dihydro-1H-purine-2,6-dione family, characterized by a xanthine-derived core. Its structure features:
- 1,3-dimethyl groups at the N1 and N3 positions, common in theophylline derivatives.
- A pentyl chain at the N7 position, contributing to lipophilicity and membrane permeability.
This compound’s modifications aim to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and target specificity. Its synthesis typically involves alkylation of theophylline precursors followed by amination at the C8 position .
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-5-6-10-13-26-17(15-23(2)14-16-11-8-7-9-12-16)22-19-18(26)20(27)25(4)21(28)24(19)3/h7-9,11-12H,5-6,10,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXOANJOXGHSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article discusses its synthesis, biological activity, and therapeutic potential based on recent studies and findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₅O₂
- Molecular Weight : 249.27 g/mol
- XLogP3-AA : 0.6
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 2
These properties suggest that the compound may exhibit good solubility and bioavailability, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that purine derivatives, including this compound, exhibit significant antitumor activity . The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures could target specific receptors involved in tumor growth, such as the ephrin receptor family, which is often overexpressed in cancers .
Antiviral Properties
The compound's structure suggests potential antiviral properties , particularly against viruses like hepatitis B (HBV). Research indicates that certain purine derivatives can inhibit HBV DNA replication, making them candidates for antiviral drug development .
Enzyme Inhibition
Inhibition of key enzymes is another area where this compound shows promise. It has been associated with the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Compounds that inhibit DHFR have therapeutic applications in cancer treatment and bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory potential of purine derivatives is also noteworthy. Studies have highlighted their ability to modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Antiviral Activity Against HBV
A study focused on the antiviral activity of similar purine derivatives revealed that they significantly reduced HBV replication in vitro. The mechanism involved the inhibition of viral polymerases, which are crucial for viral replication. This finding supports further investigation into this compound's potential as an antiviral therapy .
Comparison with Similar Compounds
Substituent Variations at the N7 Position
The N7 alkyl/aryl group significantly impacts physicochemical properties and bioactivity:
Key Insight : Longer N7 alkyl chains (e.g., pentyl, octyl) increase hydrophobicity, favoring blood-brain barrier penetration but risking metabolic instability. Aromatic or alkyne groups (e.g., in Linagliptin) enhance target specificity via steric or electronic effects.
Substituent Variations at the C8 Position
The C8 position governs electronic and steric interactions with biological targets:
Key Insight: Bulky or polar C8 substituents (e.g., hydroxy-diphenylpropan-2-ylthio) improve target engagement but may reduce bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
